Cas no 222297-35-0 (2-(Piperazin-1-yl)propan-1-ol dihydrochloride)
2-(Piperazin-1-yl)propan-1-ol dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(Piperazin-1-yl)propan-1-ol dihydrochloride
- KZADEUVHMMIGGU-UHFFFAOYSA-N
- NE54033
- 2-(Piperazin-1-yl)propan-1-ol 2HCl
- 1-(1-hydroxy-2-propyl)piperazine dihydrochloride
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- Inchi: 1S/C7H16N2O.2ClH/c1-7(6-10)9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H
- InChI Key: KZADEUVHMMIGGU-UHFFFAOYSA-N
- SMILES: Cl.Cl.OCC(C)N1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 91.6
- Topological Polar Surface Area: 35.5
2-(Piperazin-1-yl)propan-1-ol dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B450593-10mg |
2-(piperazin-1-yl)propan-1-ol Dihydrochloride |
222297-35-0 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B450593-50mg |
2-(piperazin-1-yl)propan-1-ol Dihydrochloride |
222297-35-0 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B450593-100mg |
2-(piperazin-1-yl)propan-1-ol Dihydrochloride |
222297-35-0 | 100mg |
$ 365.00 | 2022-06-07 | ||
| Chemenu | CM391057-1g |
2-(piperazin-1-yl)propan-1-ol dihydrochloride |
222297-35-0 | 95%+ | 1g |
$143 | 2022-09-01 | |
| Chemenu | CM391057-5g |
2-(piperazin-1-yl)propan-1-ol dihydrochloride |
222297-35-0 | 95%+ | 5g |
$429 | 2022-09-01 | |
| Chemenu | CM391057-10g |
2-(piperazin-1-yl)propan-1-ol dihydrochloride |
222297-35-0 | 95%+ | 10g |
$716 | 2022-09-01 | |
| Enamine | EN300-69205-0.05g |
2-(piperazin-1-yl)propan-1-ol dihydrochloride |
222297-35-0 | 95% | 0.05g |
$47.0 | 2023-05-03 | |
| Enamine | EN300-69205-0.1g |
2-(piperazin-1-yl)propan-1-ol dihydrochloride |
222297-35-0 | 95% | 0.1g |
$70.0 | 2023-05-03 | |
| Enamine | EN300-69205-0.25g |
2-(piperazin-1-yl)propan-1-ol dihydrochloride |
222297-35-0 | 95% | 0.25g |
$101.0 | 2023-05-03 | |
| Enamine | EN300-69205-0.5g |
2-(piperazin-1-yl)propan-1-ol dihydrochloride |
222297-35-0 | 95% | 0.5g |
$159.0 | 2023-02-13 |
2-(Piperazin-1-yl)propan-1-ol dihydrochloride Suppliers
2-(Piperazin-1-yl)propan-1-ol dihydrochloride Related Literature
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 2-(Piperazin-1-yl)propan-1-ol dihydrochloride
Comprehensive Overview of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride (CAS No. 222297-35-0)
2-(Piperazin-1-yl)propan-1-ol dihydrochloride (CAS No. 222297-35-0) is a chemically significant compound widely utilized in pharmaceutical research and organic synthesis. This piperazine derivative is recognized for its versatile applications, particularly in the development of bioactive molecules. The compound's unique structure, featuring a propanol backbone linked to a piperazine ring, makes it a valuable intermediate in medicinal chemistry. Researchers often explore its potential in designing CNS-targeting drugs and receptor modulators, aligning with current trends in neurodegenerative disease and mental health research.
The growing interest in 2-(Piperazin-1-yl)propan-1-ol dihydrochloride is evident from its frequent mentions in scientific literature and patent filings. Its dihydrochloride salt form enhances solubility, a critical factor in drug formulation—a topic highly searched in pharmacokinetics optimization discussions. Recent studies highlight its role in synthesizing antidepressant analogs and dopamine agonists, addressing the rising global demand for neuropharmacology solutions. This aligns with trending searches like "piperazine-based drug design" and "solubility improvement strategies," reflecting industry priorities.
From a synthetic chemistry perspective, CAS 222297-35-0 serves as a key building block for N-heterocyclic compounds. Its bifunctional reactivity (amine and alcohol groups) enables diverse derivatization, a feature often queried in organic synthesis forums. The compound's stability under physiological conditions makes it particularly relevant for prodrug development—a hot topic in targeted drug delivery research. Analytical data shows increasing Google Scholar citations for this compound since 2020, correlating with heightened interest in preclinical candidate optimization.
Quality control of 2-(Piperazin-1-yl)propan-1-ol dihydrochloride involves rigorous HPLC purity testing and spectroscopic characterization (IR, NMR, MS), addressing common researcher concerns about compound authentication. The pharmaceutical industry's shift toward fragment-based drug discovery has further amplified demand for such well-characterized intermediates. Notably, patent databases reveal its incorporation in GPCR-targeting ligands, connecting to trending searches about "G protein-coupled receptor therapeutics."
Environmental and safety profiles of 222297-35-0 comply with standard laboratory handling protocols, with SDS documentation available for proper risk assessment. Its classification as a non-hazardous research chemical under normal conditions makes it accessible for academic and industrial labs—a practical advantage frequently discussed in research chemical procurement circles. The compound's shelf stability and compatibility with common peptide coupling reagents are additional points of technical interest.
Emerging applications include its use in PET tracer synthesis for neurological imaging, tapping into the booming diagnostic radiopharmaceuticals market. This connects with rising search volumes for "molecular imaging probes" and "blood-brain barrier permeable compounds." The dihydrochloride form's crystalline properties also attract formulation scientists investigating polymorphism control—an area gaining traction in patent litigation discussions.
Market analysis indicates steady growth in piperazine derivative consumption, with CAS 222297-35-0 maintaining a niche but expanding presence. Suppliers increasingly highlight GMP-grade availability to meet clinical trial material standards, responding to queries about "transitioning from research-scale to commercial production." The compound's appearance in recent FDA-approved drug synthesis pathways further validates its industrial relevance.
For synthetic method development, 2-(Piperazin-1-yl)propan-1-ol dihydrochloride offers opportunities in green chemistry adaptations. Researchers are exploring catalytic amination routes to improve atom economy—a focus area in sustainable chemistry searches. Its molecular weight (229.11 g/mol) and logP calculations frequently appear in QSAR modeling studies, particularly for blood-brain barrier penetration predictions.
Technical discussions often center on its salt selection rationale during drug development—a subject with increasing seminar and webinar coverage. The hydrochloride form's hygroscopicity management presents formulation challenges that spur innovation in excipient technology, another trending search topic. Recent conference presentations have highlighted its utility in creating multi-target directed ligands for complex diseases.
In summary, 2-(Piperazin-1-yl)propan-1-ol dihydrochloride represents a strategically important scaffold bridging multiple cutting-edge research domains. Its evolving applications reflect broader shifts toward precision medicine and structure-enabled drug discovery, while its synthetic versatility continues to inspire novel methodological approaches in organic chemistry.
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